6-Methyl-2,3-dihydrobenzofuran-5-ol
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Overview
Description
6-Methyl-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methyl group at the 6th position and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrobenzofuran-5-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves the use of transition-metal catalysis for the cyclization of aryl acetylenes. This method provides high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
6-Methyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydrobenzofuran-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar structure but without the methyl and hydroxyl groups.
2,3-Dihydrobenzofuran: Lacks the methyl and hydroxyl groups but shares the dihydrobenzofuran core.
6-Methylbenzofuran: Similar structure but lacks the hydroxyl group at the 5th position.
Uniqueness
6-Methyl-2,3-dihydrobenzofuran-5-ol is unique due to the presence of both the methyl group at the 6th position and the hydroxyl group at the 5th position. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61948-06-9 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H10O2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,10H,2-3H2,1H3 |
InChI Key |
MKBDCDKRYYXCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCO2)C=C1O |
Origin of Product |
United States |
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